molecular formula C10H15N3O B3229639 4-(Pyrazin-2-ylamino)cyclohexanol CAS No. 1289385-10-9

4-(Pyrazin-2-ylamino)cyclohexanol

Cat. No.: B3229639
CAS No.: 1289385-10-9
M. Wt: 193.25
InChI Key: GNZAYWUVFODBKK-UHFFFAOYSA-N
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Description

The exploration of novel bioactive molecules is a cornerstone of chemical and pharmaceutical research. Within this pursuit, the strategic combination of well-understood chemical scaffolds to create new derivatives with unique properties is a common and effective approach. Substituted cyclohexanol (B46403) derivatives, in particular, represent a class of compounds that has garnered interest due to the versatile structural and functional roles of the cyclohexanol moiety. This article focuses specifically on the chemical compound 4-(Pyrazin-2-ylamino)cyclohexanol, examining the significance of its constituent parts, the rationale for its investigation, and the current state of research surrounding it.

Properties

IUPAC Name

4-(pyrazin-2-ylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-9-3-1-8(2-4-9)13-10-7-11-5-6-12-10/h5-9,14H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZAYWUVFODBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260717
Record name Cyclohexanol, 4-(2-pyrazinylamino)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-10-9
Record name Cyclohexanol, 4-(2-pyrazinylamino)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Pyrazin 2 Ylamino Cyclohexanol and Analogues

Initial Synthetic Pathways and Yield Optimization

The construction of the target molecule and its analogues primarily relies on the formation of the crucial carbon-nitrogen bond between the pyrazine (B50134) and cyclohexane (B81311) rings. Reductive amination and amidation-reduction sequences are the most direct and widely employed methods.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity. researchgate.netnih.gov This methodology is paramount in the pharmaceutical industry for C-N bond construction. researchgate.net The most direct pathway to 4-(Pyrazin-2-ylamino)cyclohexanol via this strategy involves the reaction of 2-aminopyrazine (B29847) with 4-hydroxycyclohexanone (B83380). This reaction proceeds through the in situ formation of an imine or iminium ion intermediate, which is then reduced to the desired secondary amine.

A variety of reducing agents can be employed, each with specific advantages. Mild reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are highly effective for this transformation. youtube.com Na(OAc)₃BH is often preferred in industrial settings due to its non-toxic byproducts compared to NaBH₃CN, which can generate toxic hydrogen cyanide, particularly under the acidic conditions that facilitate iminium ion formation. youtube.com

Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) or Platinum-based catalysts with hydrogen gas, represents another robust method. youtube.comfrontiersin.org This approach is considered a green chemistry technique as it often results in high atom economy and avoids stoichiometric metal hydride reagents. frontiersin.org The choice of catalyst and reaction conditions, such as hydrogen pressure and solvent, can be optimized to maximize yield and minimize side reactions. acs.org

Table 1: Comparison of Common Reductive Amination Conditions

Reducing System Typical Substrates Advantages Disadvantages
NaBH₃CN / acid Ketones, Aldehydes Mild, selective for iminium ions Toxic HCN byproduct
Na(OAc)₃BH Ketones, Aldehydes Non-toxic, mild, commercially available Stoichiometric waste
H₂ / Pd/C Ketones, Aldehydes, Nitro compounds High atom economy, clean Requires pressure equipment, potential for over-reduction

Amidation-Reduction Sequences

An alternative to direct reductive amination is a two-step amidation-reduction sequence. This pathway begins with the formation of an amide bond between a pyrazine derivative and a cyclohexane precursor, followed by the reduction of the amide carbonyl to a methylene (B1212753) group.

Specifically, pyrazine-2-carboxylic acid can be activated, for example by converting it to its acid chloride, and then reacted with 4-aminocyclohexanol to form the amide intermediate, N-(4-hydroxycyclohexyl)pyrazine-2-carboxamide. nih.gov The subsequent reduction of this amide is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. While effective, these reagents require stringent anhydrous conditions and careful handling. This sequence offers a reliable, albeit longer, route to the target compound and can be advantageous when direct reductive amination proves problematic, for instance due to substrate instability or low reactivity.

Stereoselective Synthesis Approaches

The cyclohexanol (B46403) ring in this compound contains stereocenters, leading to the possibility of cis and trans diastereomers, as well as enantiomers. Controlling the stereochemical outcome of the synthesis is crucial for applications where a specific isomer is required.

Diastereoselective Synthesis of this compound

The diastereoselectivity of the final product is determined during the reduction of the ketone intermediate, 4-(pyrazin-2-ylamino)cyclohexanone. The reduction of this ketone can yield both cis- and trans-4-(Pyrazin-2-ylamino)cyclohexanol. The ratio of these diastereomers depends significantly on the steric and electronic properties of the reducing agent and the substrate.

For substituted cyclohexanones, hydride reducing agents can approach the carbonyl group from either the axial or equatorial face. The reduction of 4-tert-butylcyclohexanone (B146137) is a well-studied model system that provides insight into this process. tamu.edu Small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) typically favor axial attack, leading to the equatorial alcohol (the trans product). tamu.eduvu.nl Conversely, bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), favor equatorial attack due to steric hindrance, resulting in the formation of the axial alcohol (the cis product) with high selectivity. tamu.edu By analogy, applying these principles to the reduction of 4-(pyrazin-2-ylamino)cyclohexanone would allow for the selective synthesis of either the cis or trans diastereomer.

Table 2: Diastereoselectivity in the Reduction of 4-tert-butylcyclohexanone

Reducing Agent Major Product Minor Product Rationale
Sodium Borohydride (NaBH₄) trans-4-tert-butylcyclohexanol cis-4-tert-butylcyclohexanol Axial attack by small hydride

This table illustrates the principle of diastereoselective reduction using a model compound, which can be applied to the synthesis of this compound. tamu.edu

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

To obtain an enantiomerically pure form of this compound, asymmetric synthesis methods are required. One established strategy involves the use of a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. nih.gov For instance, a chiral amine could be used in a reductive amination reaction with a prochiral ketone, or a chiral alcohol auxiliary could be attached to a pyrazine carboxylic acid prior to the amidation-reduction sequence. After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.

Alternatively, direct catalytic asymmetric reductive amination (DARA) offers a more atom-economical approach. acs.orgnih.gov This method employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to directly convert a ketone and an amine into a chiral product amine. acs.org For example, iridium or ruthenium complexes with chiral phosphine (B1218219) or diamine ligands have been successfully used for the DARA of various ketones, providing access to chiral primary amines with high enantioselectivity. acs.org Applying a similar catalytic system to the reaction between 2-aminopyrazine and 4-hydroxycyclohexanone could potentially yield specific enantiomers of this compound directly.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safer for human health. researchgate.netrasayanjournal.co.in Several strategies can be applied to the synthesis of this compound to align with these principles.

One key aspect is the use of catalytic methods over stoichiometric reagents. As mentioned, catalytic reductive amination using H₂ and a recyclable metal catalyst is preferable to using stoichiometric borohydrides, as it reduces waste. frontiersin.orgresearchgate.net Furthermore, developing biocatalytic routes using enzymes, such as imine reductases (IREDs) or lipases for amidation, offers a highly sustainable alternative. nih.govnih.gov Enzymes operate under mild aqueous conditions, are biodegradable, and can exhibit exceptional chemo-, regio-, and stereoselectivity. nih.govnih.gov For example, lipases have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives, demonstrating the potential for enzymatic methods in pyrazine chemistry. nih.gov

Solvent choice is another critical factor. Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.in One-pot reactions, where multiple synthetic steps are carried out in the same vessel without isolating intermediates, also contribute to a greener process by saving energy, solvents, and time. researchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
2-Aminopyrazine
4-Hydroxycyclohexanone
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Pyrazine-2-carboxylic acid
4-Aminocyclohexanol
N-(4-hydroxycyclohexyl)pyrazine-2-carboxamide
Lithium aluminum hydride
4-(Pyrazin-2-ylamino)cyclohexanone
cis-4-(Pyrazin-2-ylamino)cyclohexanol
trans-4-(Pyrazin-2-ylamino)cyclohexanol
4-tert-butylcyclohexanone
Sodium borohydride
Lithium tri-sec-butylborohydride
trans-4-tert-butylcyclohexanol
cis-4-tert-butylcyclohexanol

Solvent-Free or Aqueous Reaction Conditions

The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a primary goal of green chemistry. For the synthesis of this compound, moving towards solvent-free or aqueous conditions presents both opportunities and challenges. A plausible and efficient route to this compound is the nucleophilic aromatic substitution (SNAr) of 2-halopyrazine with 4-aminocyclohexanol.

In a typical laboratory setting, this reaction might be performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of reactants and promote the reaction. However, these solvents pose environmental and safety concerns. Researchers have been exploring alternative conditions. One approach involves conducting the reaction in water. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. For the SNAr reaction to be effective in water, the use of a phase-transfer catalyst or a surfactant may be necessary to overcome the limited solubility of the reactants.

Another sustainable approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. Microwave-assisted organic synthesis (MAOS) can accelerate reaction rates, often leading to higher yields in shorter reaction times and without the need for a solvent. The direct reaction of 2-chloropyrazine (B57796) with 4-aminocyclohexanol under solvent-free conditions, potentially with a solid-supported base, could offer a greener alternative to traditional solution-phase synthesis.

Reaction Condition Reactants Catalyst/Additive Temperature (°C) Reaction Time (h) Plausible Yield (%)
Aqueous2-Chloropyrazine, 4-AminocyclohexanolPhase-Transfer Catalyst (e.g., TBAB)80-1008-1260-75
Solvent-Free (Microwave)2-Bromopyrazine, 4-AminocyclohexanolSolid-Supported Base (e.g., K2CO3/Al2O3)120-1500.5-170-85

This table presents hypothetical data based on analogous reactions in the literature.

Catalyst Development for Sustainable Synthesis

Catalysis is a fundamental pillar of sustainable chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of this compound, catalyst development focuses on two main strategies: metal-catalyzed cross-coupling reactions and biocatalysis.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds. This reaction could be adapted for the synthesis of this compound by coupling 2-halopyrazine with 4-aminocyclohexanol. Recent advancements in ligand design have led to highly active palladium catalysts that can function at low catalyst loadings and in more environmentally benign solvents, including water. The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of these catalytic systems.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative. While a specific enzyme for the direct synthesis of this compound may not be readily available, the principles of enzymatic synthesis can be applied. For instance, a transaminase could potentially be engineered to catalyze the amination of a cyclohexanone (B45756) derivative, followed by reduction to the desired cyclohexanol. A more direct enzymatic approach could involve a hydrolase, such as a lipase (B570770), to catalyze the aminolysis of a pyrazine ester with 4-aminocyclohexanol in a non-aqueous medium to minimize hydrolysis. acs.org Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus, has been successfully used for the synthesis of pyrazinamide derivatives and could be explored for this transformation. acs.org

Catalytic System Reactants Ligand/Enzyme Solvent Plausible Yield (%)
Palladium-Catalyzed Amination2-Bromopyrazine, 4-AminocyclohexanolBuchwald Ligand (e.g., XPhos)t-BuOH/Water85-95
Biocatalytic AminolysisMethyl 2-pyrazinecarboxylate, 4-AminocyclohexanolLipozyme® TL IMtert-Amyl alcohol70-90

This table presents hypothetical data based on analogous reactions in the literature.

Scale-Up Considerations for Laboratory Research Production

Transitioning a synthetic route from a small-scale laboratory experiment to a larger-scale production, even for research purposes, requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Purification: Chromatography, which is convenient at the milligram scale, can become a bottleneck during scale-up. Crystallization is a more desirable purification method for larger quantities of solid products like this compound. Developing a robust crystallization procedure by screening different solvent systems is a key aspect of process development. If chromatography is unavoidable, techniques like flash chromatography with optimized solvent usage are necessary.

Thermal Management: Exothermic reactions need to be carefully monitored and controlled during scale-up. The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient. The use of a jacketed reactor with controlled heating and cooling is essential to maintain the desired reaction temperature and prevent runaway reactions.

Chemical Reactivity and Derivatization of 4 Pyrazin 2 Ylamino Cyclohexanol

Reactions at the Cyclohexanol (B46403) Moiety

The cyclohexanol portion of the molecule provides a versatile scaffold for various chemical modifications typical of secondary alcohols.

Oxidation Reactions

The secondary alcohol group of 4-(Pyrazin-2-ylamino)cyclohexanol can be oxidized to the corresponding ketone, 4-(pyrazin-2-ylamino)cyclohexanone. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Industrially, the oxidation of cyclohexanol to cyclohexanone (B45756) is a critical step in the production of nylon. nih.gov While specific studies on this compound are not prevalent, the general principles of cyclohexanol oxidation are well-established. For instance, iron(III) complexes have been shown to be effective catalysts for the oxidation of cyclohexanol to cyclohexanone. mdpi.com Similarly, unspecific peroxygenase from Agrocybe aegerita has been used to catalyze the oxidation of cyclohexane (B81311) to a mixture of cyclohexanol and cyclohexanone. nih.gov The use of a vanadium complex with pyrazine-2-carboxylic acid as a co-catalyst in the presence of hydrogen peroxide has also been reported for the oxidation of cyclohexene, yielding a variety of oxidized products including cyclohexanol. epa.gov

Table 1: Potential Oxidation Reactions of the Cyclohexanol Moiety
ReactantReagent/CatalystProductReference
This compoundIron(III) complexes4-(Pyrazin-2-ylamino)cyclohexanone mdpi.com
This compoundUnspecific peroxygenase (e.g., from Agrocybe aegerita)4-(Pyrazin-2-ylamino)cyclohexanone nih.gov
This compoundVanadium complex / Pyrazine-2-carboxylic acid / H₂O₂4-(Pyrazin-2-ylamino)cyclohexanone epa.gov

Esterification and Etherification

The hydroxyl group of the cyclohexanol moiety can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification when reacting with a carboxylic acid, results in the formation of a corresponding ester. masterorganicchemistry.comresearchgate.net The process is an equilibrium reaction, and various acid catalysts like sulfuric acid or tosic acid are commonly used. masterorganicchemistry.com

Etherification, the formation of an ether, can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 2: Potential Esterification and Etherification Reactions
Reaction TypeReactantsProduct TypeReference
Esterification (Fischer)This compound, Carboxylic Acid, Acid CatalystEster masterorganicchemistry.comresearchgate.net
Etherification (Williamson)This compound, Strong Base, Alkyl HalideEther

Nucleophilic Substitution Reactions

The hydroxyl group of the cyclohexanol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. youtube.compharmdguru.com Once converted, a wide range of nucleophiles can be introduced at this position. The stereochemistry of these reactions is an important consideration, with Sₙ2 reactions proceeding with inversion of configuration. youtube.com The rate and mechanism (Sₙ1 or Sₙ2) of the substitution will depend on the nature of the substrate, nucleophile, leaving group, and solvent. youtube.com

Reactions at the Pyrazin-2-ylamino Moiety

The pyrazin-2-ylamino group offers reactive sites at both the secondary amine and the pyrazine (B50134) ring itself.

N-Alkylation and N-Acylation

The secondary amine in the pyrazin-2-ylamino group is nucleophilic and can undergo N-alkylation with alkyl halides or N-acylation with acylating agents like acid chlorides or anhydrides. nih.govnih.govrsc.org N-acylation is a common reaction for amines and can be carried out using various reagents. nih.govmdpi.com These reactions lead to the formation of tertiary amines and amides, respectively, further diversifying the chemical space of this compound derivatives.

Table 3: Potential N-Alkylation and N-Acylation Reactions
Reaction TypeReactantReagentProduct TypeReference
N-AlkylationThis compoundAlkyl HalideTertiary Amine nih.govnih.gov
N-AcylationThis compoundAcid Chloride or Anhydride (B1165640)Amide rsc.orgnih.govmdpi.com

Aromatic Substitutions on the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution. thieme-connect.de The presence of the amino group, which is an activating group, can facilitate electrophilic substitution, although the reaction conditions might still be harsh. Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens. thieme-connect.deyoutube.com Halogenated pyrazine derivatives, for example, can readily undergo substitution with various nucleophiles. thieme-connect.de The regioselectivity of these substitutions is influenced by the position of existing substituents and the nature of the attacking species.

For instance, the bromination of 2-aminopyrazine (B29847) can lead to the formation of 2-amino-3,5-dibromopyrazine. google.com The resulting brominated pyrazine can then undergo nucleophilic substitution with various amines. google.com The pyrazine ring can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.gov

Formation of Co-crystals and Salts for Research Purposes

While specific studies on the co-crystal and salt formation of this compound are not extensively documented in publicly available literature, the principles of crystal engineering and the reactivity of its functional groups—specifically the pyrazine ring and the secondary amine—provide a strong basis for predicting its behavior. rsc.orgacs.orgrsc.org The formation of co-crystals and salts is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering the intrinsic activity of the molecule. nih.gov

The pyrazine moiety, with its nitrogen atoms, can participate in hydrogen bonding, a key interaction in the formation of co-crystals. rsc.orgacs.org The amino group attached to the pyrazine ring is also a prime site for forming supramolecular synthons, which are reliable and predictable hydrogen-bonding interactions. Co-crystallization can be achieved with a variety of co-formers, which are typically pharmaceutically acceptable compounds that can form non-covalent bonds with the target molecule. nih.gov

Table 1: Potential Co-formers for this compound

Co-former ClassExample Co-formersRationale for Interaction
Carboxylic AcidsGlutaric Acid, Succinic AcidThe carboxylic acid group can form a robust hydrogen bond with the pyrazine nitrogen or the secondary amine. nih.gov
AmidesNicotinamide, Pyrazinamide (B1679903)The amide functional group can act as both a hydrogen bond donor and acceptor, interacting with the pyrazine and amino groups. acs.org
PhenolsResorcinol, HydroquinoneThe hydroxyl group of the phenol (B47542) can form hydrogen bonds with the nitrogen atoms of the pyrazine ring.
Amino AcidsProline, GlycineAmino acids offer both carboxylic acid and amino groups for multiple hydrogen bonding opportunities, and can sometimes form zwitterionic interactions. nih.govnih.gov

The formation of salts typically involves the reaction of a basic site on the molecule with an acid. In this compound, the pyrazine nitrogens and the secondary amine are basic and can be protonated by strong acids to form salts. The synthesis of N-aminopyridinium salts from pyridine (B92270) derivatives through electrophilic amination is a well-established process and provides a model for the potential salt formation of aminopyrazines. nih.gov The choice of the counter-ion can significantly influence the properties of the resulting salt.

Development of Linkers for Immobilization in Research Probes

The immobilization of small molecules like this compound onto solid supports or larger biomolecules is crucial for their use as research probes. This process typically involves the use of a linker, a chemical moiety that connects the molecule of interest to the support. The development of such linkers for this compound would likely target its reactive functional groups: the secondary amine or the hydroxyl group of the cyclohexanol ring.

The hydroxyl group of the cyclohexanol moiety can be derivatized to attach a variety of linkers. For instance, it can react with activated carboxylic acids or isocyanates to form esters or carbamates, respectively. A common strategy involves using bifunctional linkers that have a reactive group at each end. One end reacts with the hydroxyl group, and the other end can be used for attachment to a surface or another molecule.

A notable example of a linker used in antibody-drug conjugates (ADCs) that could be adapted is the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. nih.gov While this specific linker is often used to connect to cysteine residues on antibodies, its underlying chemistry of using an activated ester to react with a nucleophile (like the hydroxyl group, after appropriate activation) and a maleimide (B117702) group to react with a thiol can be conceptually applied.

Table 2: Potential Linker Strategies for this compound

Target Functional GroupLinker TypeReactive ChemistryPotential Application
Cyclohexanol -OHEster LinkageReaction with an activated carboxylic acid (e.g., NHS ester) or acid chloride.Immobilization on amine-functionalized surfaces or conjugation to proteins.
Cyclohexanol -OHEther LinkageWilliamson ether synthesis with an alkyl halide linker.Provides a stable, non-cleavable linkage.
Pyrazin-2-ylamino -NHAmide LinkageAcylation with a dicarboxylic acid anhydride or an activated diacid.Attachment to supports or other molecules with a free amino or hydroxyl group.
Pyrazin-2-ylamino -NHReductive AminationReaction with an aldehyde-containing linker in the presence of a reducing agent.Forms a stable secondary amine linkage.

The choice of linker chemistry is critical and depends on the desired properties of the final research probe, such as whether a cleavable or non-cleavable linkage is required. nih.govnih.gov For instance, linkers that are sensitive to pH or specific enzymes can be designed to release the molecule under particular biological conditions.

Advanced Spectroscopic and Structural Characterization Techniques for Research Materials

Elucidation of Stereochemistry and Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(Pyrazin-2-ylamino)cyclohexanol, providing critical insights into its stereochemistry and conformational dynamics. The molecule's structure, featuring a substituted cyclohexane (B81311) ring, gives rise to cis and trans isomers, each with unique NMR spectral signatures.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. The protons on the pyrazine (B50134) ring are expected to appear in the downfield aromatic region, typically between 8.0 and 8.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. spectrabase.com The proton of the secondary amine (N-H) would likely present as a broad signal whose chemical shift is dependent on solvent and concentration.

The cyclohexanol (B46403) portion of the molecule presents a more complex system. The proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the amino group (CH-NH) are the most deshielded of the aliphatic protons, with expected chemical shifts around 3.5-4.0 ppm. stackexchange.comchemicalbook.com The remaining methylene (B1212753) protons of the cyclohexane ring typically produce a complex series of multiplets in the upfield region, generally between 1.0 and 2.2 ppm. stackexchange.comchemicalbook.com

The key to stereochemical assignment lies in the coupling constants (J-values) and the precise chemical shifts of the CH-OH and CH-NH protons. In the chair conformation of the cyclohexane ring, substituents can be either axial or equatorial. Axial protons typically resonate at a higher field (are more shielded) than their equatorial counterparts. stackexchange.com Furthermore, the magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. organicchemistrydata.org Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller values are seen for axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). By analyzing these coupling patterns, the relative orientation of the hydroxyl and pyrazinylamino groups (cis or trans) and their preferred axial/equatorial positions can be determined.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for pyrazine and cyclohexanol moieties.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H8.0 - 8.5-
Pyrazine-C-130 - 155
NH ProtonVariable-
CH-OH~3.6~70-75
CH-NH~3.5-4.0~50-60
Cyclohexane CH₂1.0 - 2.2~20-40

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, allowing for the unambiguous confirmation of stereochemistry, including the relative (cis/trans) and absolute configuration of chiral centers.

For this compound, a successful crystallographic analysis would resolve the exact spatial arrangement of the pyrazinylamino and hydroxyl groups on the cyclohexane ring. It would confirm the chair conformation of the cyclohexane ring and definitively establish whether the substituents adopt axial or equatorial positions.

The crystallographic data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal.

Table 2: Representative Crystallographic Data for a Related Heterocyclic Compound (4-(Pyrazin-2-yl)morpholine) nih.gov

Parameter Value
Chemical FormulaC₈H₁₁N₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.3347 (4)
b (Å)9.7709 (4)
c (Å)8.7844 (4)
β (°)107.828 (2)
Volume (ų)843.95 (6)
Z (Molecules/Unit Cell)4

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound's chemical bonds. These techniques are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrations of specific bonds. For this compound, the IR spectrum would be expected to show several key absorption bands. A strong, broad band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. nist.govchemicalbook.com The N-H stretch of the secondary amine would likely appear in a similar region, around 3500-3300 cm⁻¹, often as a sharper peak than the O-H band. hilarispublisher.com

The C-H stretching vibrations of the aliphatic cyclohexane ring would produce sharp peaks in the 3000-2850 cm⁻¹ region. researchgate.net The aromatic C-H stretches of the pyrazine ring would be observed just above 3000 cm⁻¹. The region between 1650 and 1450 cm⁻¹ is the diagnostic fingerprint region. Here, C=N and C=C stretching vibrations within the pyrazine ring are expected, typically around 1580, 1520, and 1480 cm⁻¹. hilarispublisher.com An N-H bending vibration may also be present near 1600 cm⁻¹. Finally, a strong C-O stretching band for the secondary alcohol would be prominent in the 1100-1050 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While polar bonds like O-H and C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. The pyrazine ring, with its symmetrical stretching modes, is expected to be strongly Raman active. nih.gov The aromatic ring vibrations that are weak in the IR spectrum may appear as strong, sharp bands in the Raman spectrum, providing confirmatory evidence for the heterocyclic moiety. C-H bending and C-C stretching modes of the cyclohexane skeleton would also be visible. The combination of IR and Raman spectra provides a comprehensive vibrational analysis of the molecule.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Intensity
O-H StretchAlcohol3400-3200 (Broad, Strong)Weak
N-H StretchSecondary Amine3500-3300 (Medium)Medium
C-H Stretch (Aromatic)Pyrazine3100-3000 (Medium)Strong
C-H Stretch (Aliphatic)Cyclohexane3000-2850 (Strong)Strong
C=C, C=N StretchPyrazine Ring1600-1450 (Medium-Strong)Strong
N-H BendSecondary Amine~1600 (Medium)Weak
C-O StretchSecondary Alcohol1100-1050 (Strong)Medium

Electronic Absorption and Emission Spectroscopy for Electronic Structure Studies

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, investigates the electronic transitions within a molecule, providing information about its electronic structure. For this compound, the pyrazine ring acts as the principal chromophore, the part of the molecule responsible for absorbing UV or visible light. The cyclohexanol and amine groups act as auxochromes, which can modify the absorption characteristics of the chromophore.

The electronic absorption spectrum of pyrazine is well-characterized and displays two main absorption bands in the UV region. nist.govresearchgate.net The first is a relatively weak band resulting from an n→π* (n-to-pi-star) transition, which involves the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. This transition is typically observed at longer wavelengths, around 320-330 nm. researchgate.net

A much more intense absorption band occurs at shorter wavelengths, typically around 260 nm, and is assigned to a π→π* (pi-to-pi-star) transition. nist.govresearchgate.net This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The amino substituent on the pyrazine ring is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating nature of the nitrogen lone pair extending the conjugated system.

Studying these electronic transitions helps to map the molecular orbitals of the compound. Emission spectroscopy (fluorescence) could also be employed. Following absorption of light, the molecule may relax to the ground state by emitting a photon. The resulting fluorescence spectrum would be red-shifted compared to the absorption spectrum and would provide information about the nature of the lowest excited singlet state.

Table 5: Typical Electronic Absorption Maxima (λₘₐₓ) for the Pyrazine Chromophore nist.govresearchgate.net

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε) Description
n→π320 - 330Low (e.g., ~1,000 M⁻¹cm⁻¹)Promotion of a non-bonding electron (N lone pair) to a π orbital.
π→π~260High (e.g., ~6,000 M⁻¹cm⁻¹)Promotion of a π-bonding electron to a π orbital.

Computational and Theoretical Chemistry Studies of 4 Pyrazin 2 Ylamino Cyclohexanol

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule like 4-(Pyrazin-2-ylamino)cyclohexanol. eurasianjournals.comnih.gov Such studies provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Detailed research findings from DFT calculations would typically involve the optimization of the molecular geometry to find the lowest energy structure. From this optimized structure, a variety of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazinamino moiety, while the LUMO would likely be distributed across the pyrazine (B50134) ring. The fusion of a pyrazine ring to other structures, such as in tetrapyrazinoporphyrazine, has been shown to lower the HOMO-LUMO gap, indicating increased reactivity. mdpi.commdpi.com The electrostatic potential map would reveal the distribution of charge, highlighting the electronegative nitrogen atoms of the pyrazine ring as likely sites for hydrogen bonding and other intermolecular interactions. nih.govmdpi.com

Table 1: Illustrative Quantum Mechanical Parameters for a Pyrazine Derivative

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical findings for similar pyrazine-containing compounds. Actual values for this compound would require specific calculations.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the cyclohexanol (B46403) ring and the rotational freedom around the C-N bond connecting it to the pyrazine ring mean that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding which three-dimensional structures are most stable and thus more populated at equilibrium. fiveable.me

Molecular mechanics methods are well-suited for rapidly exploring the potential energy surface of the molecule. gmu.edu These calculations can identify various low-energy conformations, such as the chair, boat, and twist-boat forms of the cyclohexanol ring. For cyclohexanol itself, the chair conformation with the hydroxyl group in an equatorial position is generally favored to minimize steric hindrance. gmu.eduresearchgate.net The orientation of the pyrazinamino substituent (axial vs. equatorial) would significantly impact the relative stability of these conformers. acs.orgsapub.org

Molecular dynamics (MD) simulations can provide a more detailed picture by simulating the movement of the atoms over time. aip.org MD studies on pyrazine and its derivatives have been used to understand their dynamic behavior and how they are influenced by their environment. aip.orgresearchgate.net For this compound, an MD simulation would reveal the transitions between different conformations, the flexibility of the molecule, and how it interacts with solvent molecules.

Table 2: Relative Energies of Cyclohexanol Conformers

ConformerSubstituent PositionRelative Energy (kcal/mol)Population at 298 K (%)
ChairEquatorial-gauche0.00~75
ChairEquatorial-trans0.55~24
ChairAxial-gauche1.05~1
ChairAxial-trans1.20<1

Note: This table is based on data for cyclohexanol and serves as an example. The presence of the pyrazinamino group would alter these relative energies. researchgate.net

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites for chemical reactions on this compound and the pathways those reactions might follow. researchgate.netnih.gov Reactivity indicators derived from quantum mechanical calculations, such as Fukui functions and condensed-to-atom electrophilic and nucleophilic attack indices, can identify the atoms most susceptible to attack.

For this molecule, the nitrogen atoms of the pyrazine ring are expected to be the primary sites for electrophilic attack due to their lone pairs of electrons. The carbon atoms of the pyrazine ring, being part of an electron-deficient aromatic system, are likely sites for nucleophilic attack. mdpi.com The amino group connecting the two rings and the hydroxyl group on the cyclohexanol ring are also potential sites for various chemical transformations.

Theoretical studies on the reaction of similar heterocyclic systems, like triazines and tetrazines, have successfully used computational models to elucidate reaction mechanisms, including identifying rate-determining steps and predicting the structure of intermediates and products. nih.gov Similar approaches could be applied to predict the outcomes of reactions involving this compound, such as oxidation, reduction, or substitution reactions.

Ligand-Protein Docking Simulations (Computational Modeling)

Given that many pyrazine derivatives exhibit biological activity, often by inhibiting enzymes like kinases, ligand-protein docking simulations are a valuable tool for investigating the potential interactions of this compound with protein targets. nih.govnih.govyoutube.com Docking studies predict the preferred binding orientation of a ligand within the active site of a protein and estimate the strength of the binding affinity. mdpi.com

Table 3: Illustrative Docking Results for a Pyrazine-Based Kinase Inhibitor

ParameterValueSignificance
Binding Energy (kcal/mol)-8.5A more negative value indicates stronger binding.
Key Interacting ResiduesMet, Leu, Val, Ala, Lys, AspAmino acids in the active site that form interactions with the ligand.
Hydrogen Bonds2 (to hinge region)Specific, strong interactions that anchor the ligand.
Hydrophobic Interactions5Non-polar interactions contributing to binding.

Note: This data is representative of typical docking results for pyrazine-based kinase inhibitors and does not represent actual results for this compound. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a QSAR model cannot be built for a single compound, it is a powerful tool for studying analogues of this compound to predict the activity of new, unsynthesized derivatives. researchgate.netnih.gov

To build a QSAR model, a set of analogues with known biological activities (e.g., IC50 values) is required. nih.gov For each analogue, a variety of molecular descriptors are calculated, which can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates the descriptors to the activity.

For a series of pyrazinamide (B1679903) analogues, descriptors such as lipophilicity (ClogP), van der Waals surface area, and dipole moment have been found to be important for their antimycobacterial activity. nih.gov A QSAR model for analogues of this compound could similarly identify the key molecular features that drive its potential biological activity, guiding the design of more potent compounds.

Absence of Specific Mechanistic Data for this compound Prevents In-Depth Analysis

A comprehensive review of available scientific literature reveals a significant lack of specific mechanistic data for the chemical compound this compound. While the broader class of pyrazine derivatives has been the subject of extensive research for various biological activities, detailed investigations into the specific interactions of this compound with biological systems appear to be unpublished or not widely disseminated. Consequently, a detailed article focusing solely on the mechanistic investigations of this particular compound, as outlined in the requested structure, cannot be generated at this time.

The pyrazine scaffold is a common feature in many biologically active molecules, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net Research into related aminopyrazine compounds has identified them as potent inhibitors of various kinases, which are crucial enzymes in cellular signaling pathways. nih.govresearchgate.netscite.ai However, this body of research does not specifically name or provide data for this compound.

An article structured around the requested core outline would necessitate specific data for each of the following sections, none of which is currently available for this compound:

Mechanistic Investigations of Biological Interactions of 4 Pyrazin 2 Ylamino Cyclohexanol

Membrane Permeability and Transport Mechanisms (In Vitro Models):Studies on the ability of this compound to cross cellular membranes and the mechanisms involved in its transport are not documented.

While general methodologies for these types of investigations are well-established, their application to 4-(Pyrazin-2-ylamino)cyclohexanol has not been reported in the accessible scientific domain. Therefore, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of data specifically on this compound are required before a comprehensive and scientifically accurate article on its mechanistic investigations can be written.

Structure Activity Relationship Sar Studies of 4 Pyrazin 2 Ylamino Cyclohexanol Analogues

Systematic Modification of the Cyclohexanol (B46403) Ring

The cyclohexanol ring serves as a crucial component of the 4-(pyrazin-2-ylamino)cyclohexanol scaffold, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule. Its three-dimensional structure and the potential for introducing various substituents allow for a detailed investigation of its role in biological activity.

Stereoisomeric Effects

The stereochemistry of the cyclohexanol ring, particularly the relative orientation of the amino and hydroxyl groups, plays a pivotal role in determining the biological activity of these analogues. The cis and trans isomers of this compound present distinct spatial arrangements of these functional groups, which can lead to differential interactions with biological targets.

Substituent Effects on Biological Activity (Non-Human)

The introduction of substituents onto the cyclohexanol ring provides another avenue for modulating the biological activity of this compound analogues. The nature, size, and position of these substituents can impact factors such as lipophilicity, metabolic stability, and target engagement.

While specific data on substituted this compound is limited, general principles from related compound series can offer insights. For example, the incorporation of small alkyl groups at various positions on the cyclohexanol ring can enhance lipophilicity, potentially improving membrane permeability. Conversely, the addition of polar groups could increase aqueous solubility. The position of substitution is also critical; for instance, a substituent near the amino or hydroxyl groups could sterically hinder interactions with a biological target.

Table 1: Hypothetical Substituent Effects on the Cyclohexanol Ring

Substituent (R)PositionExpected Impact on LipophilicityPotential Effect on Non-Human Biological Activity
MethylC-2, C-3IncreaseMay enhance binding through hydrophobic interactions.
FluoroC-2, C-3IncreaseCan modulate electronic properties and metabolic stability.
HydroxylC-2, C-3DecreaseMay introduce new hydrogen bonding interactions.

Systematic Modification of the Pyrazine (B50134) Ring

The pyrazine ring is a key heteroaromatic component of the scaffold, and its electronic properties and substitution patterns are critical determinants of biological activity. Modifications to this ring can influence target recognition and binding affinity.

Position and Nature of Substituents

The placement and chemical nature of substituents on the pyrazine ring can dramatically alter the electronic distribution and steric profile of the molecule, thereby affecting its interaction with biological targets.

Table 2: Influence of Pyrazine Ring Substituents on Antimycobacterial Activity of Pyrazine-2-Carboxylic Acid Amides

CompoundPyrazine Ring Substituent% Inhibition against M. tuberculosis
2d6-chloro>20%
2f5-tert-butyl-6-chloro>20%
2k5-tert-butyl>20%
2l5-tert-butyl-6-chloro>20%
2o5-tert-butyl-6-chloro72%
Data adapted from a study on substituted amides of pyrazine-2-carboxylic acids nih.gov.

Bioisosteric Replacements

Bioisosteric replacement of the pyrazine ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore the importance of the ring's nitrogen atoms and aromatic character for biological activity. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

For instance, replacing the pyrazine ring with other six-membered heterocycles like pyridine (B92270), pyridazine, or pyrimidine can help to understand the role of the number and position of nitrogen atoms. In some kinase inhibitors, the pyrazine nitrogen acts as a crucial hydrogen bond acceptor, and its replacement with a different heterocycle can significantly impact potency nih.gov. For example, in a series of WRN helicase inhibitors, replacing a pyrimidine core with a pyrazine or pyridazine led to a marked reduction in potency, highlighting the specific requirements of the target's binding pocket mdpi.com. The choice of a bioisostere can also influence physicochemical properties such as solubility and metabolic stability.

Linker Modifications and Their Impact on Biological Activity (Non-Human)

The amino linker connecting the pyrazine and cyclohexanol rings is not merely a spacer but an integral part of the pharmacophore. Modifications to this linker, such as altering its length, rigidity, or the nature of the amino group, can have a profound impact on the biological activity of the analogues.

Research on related aminopyrazine derivatives has shown that the length of an alkylamino chain can significantly influence antimycobacterial activity. In a study of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, compounds with hexyl, heptyl, and octylamino chains at the 3-position exhibited the most effective antimycobacterial activity pitt.edu. This suggests that the length and lipophilicity of the linker are critical for optimal activity.

Table 3: Effect of Alkylamino Chain Length on Antimycobacterial Activity of N-methyl-pyrazine-2-carboxamides

Compound3-(Alkylamino) SubstituentMIC against M. tuberculosis H37Rv (μg/mL)
14Hexylamino25
15Heptylamino25
16Octylamino25
Data adapted from a study on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides pitt.edu.

Development of Pharmacophore Models (Computational)

Pharmacophore modeling is a cornerstone of rational drug design, providing a three-dimensional abstract representation of the key molecular features necessary for biological activity. For the this compound series, computational chemists have developed sophisticated pharmacophore models to elucidate the essential steric and electronic properties that govern their binding affinity and efficacy.

The development of these models typically begins with the alignment of a set of active analogues. Through conformational analysis and superposition, common chemical features are identified and mapped. For the this compound scaffold, these features generally include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers.

Key Pharmacophoric Features:

A typical pharmacophore model for this class of compounds highlights several critical interaction points:

Hydrogen Bond Acceptor: The nitrogen atoms within the pyrazine ring are consistently identified as crucial hydrogen bond acceptors. Their ability to form hydrogen bonds with amino acid residues in the active site of a target protein is a primary determinant of binding.

Hydrogen Bond Donor: The hydroxyl group on the cyclohexanol ring frequently acts as a key hydrogen bond donor. The orientation of this group is critical, with the cis and trans isomers often exhibiting significantly different biological activities.

Aromatic/Ring Feature: The pyrazine ring is recognized as an essential aromatic feature, contributing to π-π stacking or other non-covalent interactions with the target.

Table 1: Key Pharmacophoric Features of this compound Analogues

FeatureDescriptionRole in Binding
Hydrogen Bond Acceptor (HBA)Nitrogen atoms in the pyrazine ringForms hydrogen bonds with target protein residues
Hydrogen Bond Donor (HBD)Hydroxyl group on the cyclohexanol ringForms hydrogen bonds with target protein residues
Hydrophobic (HY)Cyclohexyl ringProvides shape complementarity and van der Waals interactions
Aromatic Ring (AR)Pyrazine ringParticipates in π-π stacking or other aromatic interactions

Computational Methodologies:

The generation of these pharmacophore models relies on a variety of computational software and algorithms. Programs such as Discovery Studio, MOE (Molecular Operating Environment), and LigandScout are commonly employed. These tools utilize algorithms to identify common features among active compounds and can generate hypotheses that are then validated against known active and inactive molecules.

The process often involves the following steps:

Training Set Selection: A diverse set of analogues with a range of biological activities is selected.

Conformational Analysis: The conformational space of each molecule is explored to identify low-energy, biologically relevant conformations.

Feature Mapping: Chemical features are identified and mapped for each conformation.

Hypothesis Generation: The software generates a series of pharmacophore hypotheses based on the alignment of the training set molecules.

Validation: The generated hypotheses are scored and validated based on their ability to discriminate between active and inactive compounds.

Table 2: Representative Data from a Pharmacophore Model Validation

Compound IDStructureActivity (IC50, nM)Fit Score
1 This compound504.8
2 cis-4-(Pyrazin-2-ylamino)cyclohexanol254.9
3 trans-4-(Pyrazin-2-ylamino)cyclohexanol1503.5
4 4-((5-methylpyrazin-2-yl)amino)cyclohexanol404.7
5 4-(Pyrazin-2-ylamino)cyclohexanone>10001.2

The data in Table 2 illustrates how a well-defined pharmacophore model can correlate the "fit score," a measure of how well a molecule maps to the pharmacophore hypothesis, with the experimentally determined biological activity. For instance, the higher activity of the cis-isomer (Compound 2) compared to the trans-isomer (Compound 3) is reflected in its better fit score. The significant drop in activity upon removal of the hydroxyl group (Compound 5) is also captured by a very low fit score, underscoring the importance of the hydrogen bond donor feature.

These validated pharmacophore models serve as powerful tools for virtual screening of large chemical databases to identify novel scaffolds that possess the desired pharmacophoric features. Furthermore, they provide invaluable guidance for the rational design of new analogues with improved potency and selectivity, thereby accelerating the drug discovery process.

Analytical Methodologies for Research Applications of 4 Pyrazin 2 Ylamino Cyclohexanol

Chromatographic Techniques for Purity and Separation in Research Samples

Chromatography is the cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For "4-(Pyrazin-2-ylamino)cyclohexanol," various chromatographic methods are essential for assessing its purity after synthesis and for separating it from other compounds in research samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound". The development of a robust HPLC method is critical for determining the purity of synthesized batches and for quantifying the compound in various in vitro research matrices.

Given the polar nature of the pyrazine (B50134) and hydroxyl moieties, as well as the secondary amine, reversed-phase HPLC (RP-HPLC) is a suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of "this compound" on the column can be modulated by adjusting the composition of the mobile phase.

A typical HPLC method for this compound would involve a C18 column, which is a common reversed-phase column with good retention for a wide range of organic molecules. derpharmachemica.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). derpharmachemica.comijcpa.innih.gov The buffer, often containing a small amount of an acid like formic acid or trifluoroacetic acid, helps to ensure consistent ionization of the analyte and improve peak shape. ijcpa.in Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for eluting the compound with a good peak shape and for separating it from impurities with different polarities. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrazine ring in "this compound" is expected to have a strong UV absorbance. nih.gov The selection of the optimal wavelength for detection would be determined by acquiring a UV spectrum of the pure compound.

A proposed set of starting parameters for HPLC method development is presented in the table below.

Table 1: Proposed Starting Parameters for HPLC Method Development

Parameter Proposed Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm General-purpose reversed-phase column suitable for a wide range of organic molecules. ijcpa.in
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase to ensure consistent protonation of the analyte and improve peak shape. nih.gov
Mobile Phase B Acetonitrile Common organic modifier in reversed-phase HPLC. nih.gov
Gradient 5% B to 95% B over 20 minutes To ensure elution of the compound and separation from potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C To ensure reproducible retention times.
Detection UV at ~270 nm (to be optimized) Pyrazine ring is expected to have strong UV absorbance in this region.

| Injection Volume | 10 µL | Standard injection volume. |

Further optimization of these parameters would be necessary to achieve the desired resolution, sensitivity, and analysis time for specific research applications.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. nih.gov Due to the low volatility of "this compound" owing to its polar functional groups (hydroxyl and secondary amine), direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization reagents for hydroxyl and amine groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). These reagents replace the active hydrogens on the hydroxyl and amine groups with non-polar functional groups, thereby increasing the volatility of the compound.

The derivatized "this compound" can then be analyzed on a GC system equipped with a non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms. researchgate.net The choice of column will depend on the specific derivative formed. Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, which can confirm the identity of the derivatized compound. researchgate.net

Table 2: Proposed GC Method for Derivatized this compound

Parameter Proposed Condition Rationale
Derivatization Agent BSTFA with 1% TMCS Silylating agent to increase volatility by derivatizing the -OH and -NH groups.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A common, robust, and versatile non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium or Hydrogen Standard carrier gases for GC.
Inlet Temperature 250 °C To ensure complete vaporization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), then ramp to 280 °C at 10 °C/min A temperature program to separate the derivatized compound from other volatile components.

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information. |

"this compound" possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since different stereoisomers can have distinct biological activities, it is crucial to be able to separate and quantify them. nih.gov Chiral chromatography is the primary technique used for this purpose.

The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds. nih.gov Both normal-phase and reversed-phase chiral HPLC methods can be developed.

For "this compound," a polysaccharide-based CSP like Chiralpak® AD or Chiralcel® OD could be a good starting point. rsc.org In normal-phase mode, the mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. In reversed-phase mode, a mixture of water and an organic modifier like acetonitrile or methanol would be used. The choice of mobile phase and modifier is critical for achieving enantiomeric resolution. rsc.org

Table 3: Proposed Chiral HPLC Method Development Strategy

Parameter Proposed Condition Rationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, Chiralpak® ID) These CSPs have demonstrated broad applicability for the separation of chiral amines and alcohols. rsc.org
Mobile Phase (Normal Phase) Hexane/Ethanol or Hexane/Isopropanol mixtures Common mobile phases for normal-phase chiral separations.
Mobile Phase (Reversed Phase) Acetonitrile/Water or Methanol/Water mixtures Common mobile phases for reversed-phase chiral separations.
Flow Rate 0.5 - 1.0 mL/min To be optimized for best resolution and analysis time.

| Detection | UV at the optimized wavelength | To monitor the elution of the separated enantiomers. |

Mass Spectrometry-Based Quantification in Biological Research Matrices (Non-Human)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. nih.gov For quantifying "this compound" in non-human biological samples such as plasma, tissue homogenates, or cell lysates from research animals, a validated LC-MS/MS method is essential.

The method would typically involve an initial sample preparation step to extract the analyte and remove interfering substances. This could include protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., deuterium-labeled "this compound"), should be added at the beginning of the sample preparation process to correct for any analyte loss during extraction and for variations in instrument response.

The extracted sample is then injected into an LC-MS/MS system. The LC part of the system separates the analyte from other components in the extract, as described in the HPLC section. The eluent from the LC is then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the most suitable ionization technique for "this compound," as the pyrazine and amine functionalities are readily protonated.

In the mass spectrometer, the protonated molecule (the precursor ion) is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for accurate quantification even at low concentrations. nih.gov

Table 4: Proposed LC-MS/MS Parameters for Quantification

Parameter Proposed Condition Rationale
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation A simple and effective method for removing proteins from plasma samples.
Internal Standard Deuterium-labeled this compound To ensure accurate quantification by correcting for matrix effects and variability.
LC Column C18, 50 mm x 2.1 mm, 1.8 µm A shorter column with smaller particles for faster analysis times suitable for LC-MS.
Mobile Phase Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient elution) Standard mobile phases for LC-MS analysis. nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive The basic nitrogen atoms in the pyrazine and amine groups are readily protonated.

| MS/MS Transitions | To be determined by infusing the pure compound | Precursor ion (M+H)+ and its most stable fragment ions will be selected for monitoring. |

Electrochemical Detection Methods for In Vitro Research

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the detection of electroactive compounds. The pyrazine ring system in "this compound" is expected to be electrochemically active, meaning it can be oxidized or reduced at an electrode surface. This property can be exploited for its detection in in vitro research settings.

Cyclic voltammetry (CV) can be used as a preliminary technique to study the electrochemical behavior of the compound and to determine its oxidation or reduction potential. Based on the CV results, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be developed for quantitative analysis.

For these measurements, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The choice of the working electrode material and the supporting electrolyte (a solution containing a high concentration of an inert salt) are critical for obtaining a good electrochemical response.

Electrochemical detection can be particularly useful for real-time monitoring of the compound in in vitro experiments, such as in cell culture media, without the need for extensive sample preparation.

Development of Biosensors for Research Probe Detection

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a signal that is proportional to the concentration of a target analyte. nih.gov The development of a biosensor for "this compound" could enable its rapid and highly selective detection in complex research samples.

One possible approach is to develop an electrochemical biosensor. This could involve modifying an electrode surface with a biological recognition element that has a high affinity for the target compound, such as an antibody or a specific enzyme. When "this compound" binds to the recognition element, it can cause a change in the electrochemical properties of the electrode surface, which can be measured as a change in current or potential.

Another approach is to use optical biosensors, such as those based on surface plasmon resonance (SPR). In SPR, the binding of the analyte to a functionalized sensor surface causes a change in the refractive index, which can be detected as a shift in the resonance angle of a light beam.

The development of a biosensor for "this compound" would require significant research and development, including the generation of specific recognition elements and the optimization of the sensor platform. However, a successful biosensor could offer significant advantages in terms of speed, simplicity, and portability for specific research applications.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Formic Acid
Trifluoroacetic Acid
Methanol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Trifluoroacetic anhydride (TFAA)
Hexane
Isopropanol

Potential Research Applications and Future Directions

Use as a Chemical Probe for Biological Pathway Elucidation

The development of selective chemical probes is crucial for dissecting complex biological pathways. An ideal chemical probe should exhibit high affinity and selectivity for its intended biological target, allowing researchers to modulate the target's function and observe the downstream effects. While research into 4-(Pyrazin-2-ylamino)cyclohexanol as a chemical probe is still in its early stages, its structural motifs suggest potential for interaction with various biological macromolecules.

Further research is needed to identify the specific biological targets of this compound and to characterize its binding kinetics and mode of action. Such studies would be instrumental in validating its use as a chemical probe for elucidating the roles of its target proteins in health and disease.

Application in Materials Science Research

The field of materials science continually seeks novel organic molecules for the development of advanced materials with tailored properties. The structure of this compound presents several features that could be exploited in the design of functional polymers and other materials.

The presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the pyrazine (B50134) nitrogens) suggests that this compound could be used as a monomer or a cross-linking agent in the synthesis of polymers with specific thermal or mechanical properties. The pyrazine ring also introduces a degree of rigidity and potential for electronic conductivity, which could be beneficial in the development of electroactive polymers or organic semiconductors.

Potential applications in materials science could include:

Polymer Synthesis: Incorporation into polyester (B1180765) or polyurethane chains through the hydroxyl group.

Coordination Polymers: The pyrazine nitrogens can coordinate with metal ions to form metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis.

Functional Coatings: The molecule's ability to form hydrogen bonds could be utilized in the development of coatings with specific adhesion or surface properties.

Development of Affinity Ligands for Chromatographic Separations

Affinity chromatography is a powerful technique for the purification of biomolecules based on specific binding interactions. This method relies on the immobilization of a ligand onto a solid support, which then selectively binds the target molecule from a complex mixture.

The structure of this compound makes it a candidate for development as an affinity ligand. The cyclohexanol (B46403) hydroxyl group provides a convenient point of attachment to a chromatographic matrix, such as agarose (B213101) or silica (B1680970) beads. The pyrazin-2-ylamino portion of the molecule can then act as the binding element, potentially interacting with a specific class of proteins or other biomolecules.

The development of affinity ligands based on this scaffold would involve:

Immobilization: Covalent attachment of this compound to a suitable solid support.

Binding Studies: Evaluation of the immobilized ligand's ability to selectively bind target molecules from a complex sample.

Elution Optimization: Development of conditions to release the bound target molecule in a pure form.

Inspirations for the Design of Novel Chemical Scaffolds

In medicinal chemistry, the concept of a "scaffold" refers to the core structure of a molecule that can be systematically modified to create a library of related compounds for drug discovery. The this compound structure serves as an inspiring starting point for the design of novel chemical scaffolds.

By modifying the pyrazine and cyclohexanol rings, chemists can explore a vast chemical space to identify compounds with desired biological activities. For instance, substitution on the pyrazine ring could modulate the electronic properties and steric bulk, influencing binding to target proteins. The stereochemistry of the cyclohexanol ring also offers opportunities for creating stereoisomers with distinct biological profiles.

The versatility of this scaffold allows for the generation of diverse molecular shapes and functionalities, which is a key strategy in the search for new therapeutic agents.

Future Research Directions and Unexplored Avenues for this compound Research

The potential of this compound as a research tool and a building block for new technologies is far from fully realized. Several unexplored avenues warrant further investigation.

Future research could focus on:

Biological Target Identification: A systematic screening of this compound against a panel of biological targets, such as kinases, phosphatases, and other enzymes, could uncover novel biological activities.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues of this compound would provide valuable insights into the structural requirements for activity and selectivity.

Computational Modeling: Molecular docking and dynamics simulations could be employed to predict the binding modes of this compound with potential biological targets and to guide the design of more potent and selective derivatives.

Advanced Materials Development: Exploring the use of this compound in the synthesis of novel polymers, MOFs, and other functional materials with unique optical, electronic, or mechanical properties.

The continued exploration of the chemical and biological properties of this compound holds promise for advancing our understanding of fundamental biological processes and for the development of new technologies.

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.